molecular formula C19H15F6N3O2 B2788691 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole CAS No. 400081-38-1

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole

カタログ番号 B2788691
CAS番号: 400081-38-1
分子量: 431.338
InChIキー: YZWPOXVSHIMPTE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole” is a derivative of 1,3,4-oxadiazole . It’s part of a series of new compounds synthesized for potential use as anti-cancer and anti-diabetic agents .


Synthesis Analysis

The compound was synthesized through a multistep reaction sequence. The process involved the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, which yielded Schiff’s bases. Cyclization of the Schiff bases then produced 1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The structures of the newly synthesized compounds were elucidated through spectral analysis . The dynamic behavior of the candidates at the binding site of the protein was examined through molecular docking experiments and molecular dynamic simulation .


Chemical Reactions Analysis

The prepared hydrazones were further refluxed with acetic anhydride, yielding 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone .

科学的研究の応用

Anti-Cancer Properties

The synthesis of 5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole derivatives has led to investigations into their anti-cancer potential. Researchers have explored their effects on cancer cell lines, tumor growth inhibition, and apoptosis induction. These compounds may interfere with key cellular pathways, making them promising candidates for targeted cancer therapies .

Anti-Diabetic Activity

The same derivatives have also been evaluated for their anti-diabetic properties. Researchers have studied their impact on glucose metabolism, insulin sensitivity, and pancreatic function. By modulating relevant pathways, these compounds could potentially contribute to diabetes management .

Molecular Docking Studies

In silico molecular docking experiments have been conducted to understand how these compounds interact with specific protein targets. By simulating their binding to proteins associated with cancer or diabetes, researchers gain insights into their mechanisms of action and potential therapeutic relevance .

ADMET Prediction

ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction models have been applied to assess the pharmacokinetic properties of these derivatives. Understanding their bioavailability, metabolism, and potential toxicity is crucial for drug development. Most of the synthesized compounds adhere to Lipinski’s rule of five, suggesting favorable drug-like properties .

Multistep Synthesis

The multistep synthetic route used to create these derivatives involves condensation reactions and cyclization. Researchers have optimized these steps to achieve high yields and purity. Understanding the synthetic pathway aids in scalability and potential industrial production .

Structure-Activity Relationship (SAR) Studies

Researchers have explored the relationship between the chemical structure of these derivatives and their biological activity. By modifying specific functional groups, they aim to enhance potency and selectivity. SAR studies guide further compound design and optimization .

将来の方向性

The synthesized compounds were found to have potential as anti-cancer and anti-diabetic agents . Future research could focus on further investigating these properties and potentially developing these compounds for therapeutic use.

作用機序

特性

IUPAC Name

5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F6N3O2/c1-12-2-4-13(5-3-12)28-17(26-11-27-28)15-8-14(29-9-18(20,21)22)6-7-16(15)30-10-19(23,24)25/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWPOXVSHIMPTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F6N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。